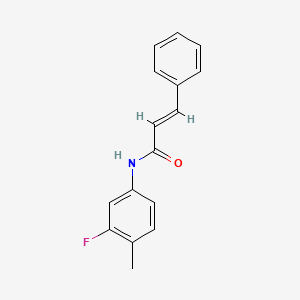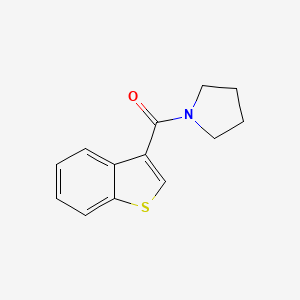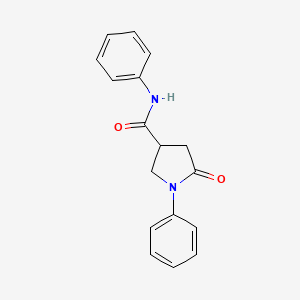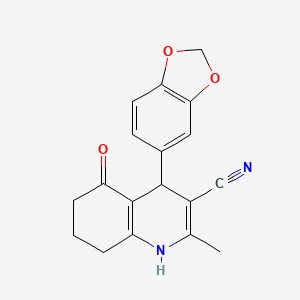
N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide, also known as FMPPA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. FMPPA is a member of the acrylamide family of compounds, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory molecules. Additionally, N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects
N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to have several biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokine production: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response.
2. Induction of apoptosis: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to induce apoptosis in cancer cells through the activation of caspases.
3. Inhibition of pain-inducing molecules: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to inhibit the production of pain-inducing molecules such as prostaglandins, which are involved in the sensation of pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide can be synthesized to a high degree of purity, which is important for conducting accurate experiments.
2. Diverse biological activities: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide exhibits diverse biological activities, which makes it a useful compound for studying various physiological processes.
Some of the limitations of N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide for lab experiments include:
1. Limited solubility: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has limited solubility in water, which can make it difficult to use in certain experimental setups.
2. Limited availability: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide is not widely available, which can make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are several future directions for the study of N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide, including:
1. Development of novel therapeutic agents: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. Future research could focus on developing novel therapeutic agents based on the structure of N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide.
2. Mechanistic studies: The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide is not fully understood. Future research could focus on elucidating the molecular pathways involved in the biological activities of N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide.
3. Optimization of synthesis methods: The synthesis of N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide can be improved to increase yield and purity, which could make it more accessible to researchers.
Conclusion
In conclusion, N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide is a chemical compound with diverse biological activities that has gained significant interest in scientific research. N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to possess anti-inflammatory, analgesic, and antitumor properties, and has potential applications in the development of novel therapeutic agents. Future research could focus on elucidating the mechanism of action of N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide, developing new therapeutic agents based on its structure, and optimizing the synthesis methods to increase yield and purity.
Synthesemethoden
N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide can be synthesized through a multistep process involving the reaction of 3-fluoro-4-methylphenylamine with 3-phenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been the subject of several scientific studies due to its potential applications in the field of medicine. Some of the research areas where N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been studied include:
1. Anti-inflammatory activity: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Antitumor activity: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
3. Analgesic activity: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to possess analgesic activity by inhibiting the production of pain-inducing molecules such as prostaglandins.
Eigenschaften
IUPAC Name |
(E)-N-(3-fluoro-4-methylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c1-12-7-9-14(11-15(12)17)18-16(19)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKLXQSOJAQSAE-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorobenzoyl)-6-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5200394.png)
![4-[5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5200397.png)
![4-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine bis(trifluoroacetate)](/img/structure/B5200413.png)
![5-(1-piperidinyl)-2-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5200421.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5200436.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5200465.png)
![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5200477.png)
![17-(2-biphenylyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200485.png)
![ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate](/img/structure/B5200493.png)

![2-chloro-N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5200507.png)
![8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline](/img/structure/B5200508.png)

